Sodium diprotrizoate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
129-57-7 |
|---|---|
Molecular Formula |
C13H12I3N2NaO4 |
Molecular Weight |
663.95 g/mol |
IUPAC Name |
sodium;2,4,6-triiodo-3,5-bis(propanoylamino)benzoate |
InChI |
InChI=1S/C13H13I3N2O4.Na/c1-3-5(19)17-11-8(14)7(13(21)22)9(15)12(10(11)16)18-6(20)4-2;/h3-4H2,1-2H3,(H,17,19)(H,18,20)(H,21,22);/q;+1/p-1 |
InChI Key |
MEMHCDLRPADYQY-UHFFFAOYSA-M |
SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
Isomeric SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
Other CAS No. |
129-57-7 |
Origin of Product |
United States |
Historical Trajectories in the Chemical Development of Sodium Diprotrizoate
Early Chemical Synthesis and Initial Characterization
Introduced in 1955, sodium diprotrizoate was developed for urography, a type of X-ray examination of the urinary tract. ncats.io Its development followed closely on the heels of its structural analog, diatrizoate.
The synthesis of this compound, while not extensively detailed in readily available literature, can be inferred from the well-documented synthesis of the closely related compound, diatrizoic acid. The process logically starts with a key intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid. patsnap.com The synthesis proceeds via the N-acylation of this intermediate. In the case of diprotrizoate, this involves reacting the diamino compound with a propionylating agent, such as propionyl chloride or propionic anhydride (B1165640). This step attaches the two propionamido side chains to the benzene (B151609) ring at the 3 and 5 positions. The final step involves the conversion of the resulting diprotrizoic acid to its sodium salt, typically by reacting it with a sodium base like sodium hydroxide.
Initial characterization established it as a water-soluble, ionic, monomeric contrast agent. As a derivative of a tri-iodinated benzoic acid core, its high iodine content is responsible for the attenuation of X-rays, providing contrast in medical imaging. It was noted during its early use that diprotrizoic acid produced more side effects than the similar compound, diatrizoic acid. ncats.io
Evolution of Synthetic Methodologies for Related Chemical Structures
The synthesis of iodinated radiocontrast agents, particularly those based on a 2,4,6-triiodobenzoic acid backbone like diatrizoic acid and diprotrizoic acid, has evolved to improve efficiency, yield, and purity.
The foundational synthetic route begins with 3,5-diaminobenzoic acid. patsnap.com A key step is the iodination of the aromatic ring. One documented method for a related intermediate involves using potassium iodide (KI) and hydrogen peroxide (H₂O₂) in a sulfuric acid environment to produce the crude 3,5-diamino-2,4,6-triiodobenzoic acid. patsnap.com Following iodination, the amino groups are acylated. For diatrizoic acid, this is achieved using acetic anhydride. google.com For diprotrizoic acid, a propionylating agent would be used instead.
Over time, variations on this core synthesis have been developed to address issues of cost, waste, and product purity. One such evolution is a one-pot method for diatrizoic acid synthesis which starts with 3,5-diamino-2,4,6-triiodobenzoic acid and uses an acyl chloride for amidation, followed by esterification and hydrolysis steps. patsnap.com Another innovative approach involves a solid-phase synthesis. In this method, 3,5-diaminobenzoic acid is first bonded to a hydroxymethyl resin. google.com The subsequent iodination and acylation reactions are carried out on the resin-bound substrate. google.com Finally, the desired product, diatrizoic acid, is cleaved from the resin. google.com This technique is designed to simplify the purification process and reduce impurities. google.com
Table 2: Comparison of Synthetic Strategies for Tri-iodinated Benzoic Acid Derivatives
| Method | Starting Material | Key Reagents/Steps | Advantages |
|---|---|---|---|
| Traditional Liquid-Phase | 3,5-Diaminobenzoic acid | 1. Iodination (e.g., KI, H₂O₂) 2. Acylation (e.g., Acetic Anhydride) | Well-established methodology. |
| One-Pot Synthesis | 3,5-Diamino-2,4,6-triiodobenzoic acid | Acyl chloride amidation, esterification, hydrolysis. patsnap.com | Potentially more efficient process flow. |
| Solid-Phase Synthesis | 3,5-Diaminobenzoic acid | 1. Bonding to hydroxymethyl resin 2. Iodination & Acylation on resin 3. Cleavage from resin. google.com | Simplified purification, potential for higher purity. google.com |
Contextualization within the Development of Radiocontrast Agents as Chemical Compounds
The development of this compound is a specific milestone within the broader chemical evolution of X-ray contrast media. The field began shortly after the discovery of X-rays, with early experiments in the 1890s using high atomic number elements like bismuth and barium salts to distinguish soft tissues. researchgate.net A significant breakthrough was the discovery that iodine-containing compounds could serve as effective contrast agents. researchgate.net
This led to the synthesis of the first water-soluble organic iodinated agents in the late 1920s and early 1930s, such as Uroselectan A. jcpres.com The pivotal advance for agents of its class came in 1953 with the development of water-soluble compounds derived from tri-iodobenzoic acid, with diatrizoate being a prominent and successful example. jcpres.com These first-generation ionic monomers represented a major improvement in imaging capability. jcpres.commdpi.com
This compound, introduced in 1955, fits directly into this era as a second-generation ionic monomeric agent, representing a chemical modification of the diatrizoate structure. ncats.io These agents are classified as high osmolar contrast media (HOCM) because they dissociate into ions in solution, resulting in high osmolality. jcpres.comcar.ca The subsequent history of radiocontrast agent development was driven by the goal of reducing this high osmolality to improve patient tolerance. car.caresearchgate.net This chemical quest led to the creation of low osmolar contrast media (LOCM), including non-ionic monomers (like iohexol) and ionic and non-ionic dimers (like ioxaglate and iodixanol), which have a lower number of particles in solution for a given number of iodine atoms. mdpi.comcar.cabeilupharma.com
Theoretical Chemical Investigations and Molecular Interactions of Sodium Diprotrizoate
Computational Chemistry Approaches to Understanding Molecular Structure and Conformation
Computational chemistry serves as a "computational microscope" to probe molecular characteristics that are often difficult to study experimentally. For a molecule like sodium diprotrizoate, with its heavy iodine atoms and multiple flexible side chains, these methods are invaluable for elucidating its three-dimensional structure and energetic landscape.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic charge distributions. mdpi.comrsc.org For this compound, DFT can provide critical insights into how the electron density is distributed across the iodinated aromatic ring, the carboxylate group, and the two propanoylamino side chains. ajol.info
DFT calculations would begin by optimizing the molecular geometry to find the lowest energy conformation. This process reveals the most stable arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to study other halogenated benzoic acids, elucidating the impact of substituents on molecular structure and reactivity. rsc.orgvjst.vn For this compound, DFT could clarify the planarity of the amide groups relative to the benzene (B151609) ring and the orientation of the carboxylate group.
Furthermore, DFT is used to calculate the distribution of electronic charge, identifying which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). ajol.info In this compound, the three large iodine atoms, the electronegative oxygen and nitrogen atoms, and the delocalized π-system of the benzene ring create a complex electronic environment. Understanding this charge distribution is key to predicting how the molecule will interact with other molecules, including the sodium cation and solvent molecules. mdpi.comajol.info
Table 1: Illustrative Data from a Hypothetical DFT Calculation on Diprotrizoic Acid
| Parameter | Functional Group | Predicted Value | Significance |
| Bond Length | C=O (carboxylate) | ~1.25 Å | Indicates the double bond character and potential for hydrogen bonding. |
| C–I (aromatic) | ~2.10 Å | Reflects the strength of the carbon-iodine bond and influences van der Waals interactions. | |
| N–H (amide) | ~1.01 Å | Key parameter for defining hydrogen bond donor capability. | |
| Atomic Charge | Oxygen (carboxylate) | Highly Negative | Primary site for interaction with the Na⁺ cation and hydrogen bond acceptors. |
| Iodine Atoms | Slightly Negative | Polarizable atoms contributing significantly to van der Waals and other non-covalent forces. | |
| Amide Hydrogens | Positive | Act as hydrogen bond donors, forming networks that stabilize crystal structures. |
Note: These values are representative examples based on DFT studies of similar organic molecules and are intended for illustrative purposes.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.orgzib.de Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate how a system of multiple molecules evolves. rsc.orgacs.org This approach is ideal for studying the intermolecular interactions of this compound in a condensed phase, such as in an aqueous solution or a crystal lattice. uchicago.eduresearchgate.netresearchgate.net
In a simulation of this compound in water, MD could track the trajectory of each diprotrizoate anion, sodium cation, and water molecule. dovepress.com This would reveal detailed information about the solvation shell around the anion, showing how water molecules orient themselves to interact with the carboxylate group, amide groups, and even the hydrophobic regions of the molecule. frontiersin.orgrsc.org
Table 2: Representative Intermolecular Interaction Energies from a Hypothetical MD Simulation
| Interacting Pair | Interaction Type | Illustrative Energy (kJ/mol) | Significance |
| Diprotrizoate (COO⁻) ↔ Na⁺ | Electrostatic | Highly Favorable | Governs ion pairing and the salt's behavior in solution. |
| Diprotrizoate (aromatic ring) ↔ Water | Hydrophobic/van der Waals | Less Favorable | Influences solubility and aggregation. |
| Diprotrizoate (amide N-H) ↔ Water (O) | Hydrogen Bond | Favorable | Describes how the molecule interacts with the aqueous solvent. |
| Na⁺ ↔ Water | Ion-Dipole | Highly Favorable | Key to the hydration of the sodium cation. |
Note: These energy values are illustrative, representing the types of quantitative data obtained from MD simulations of organic salts in solution. acs.orguchicago.edu
Ab-initio Calculations of Electron Density and Bonding
Ab-initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data for parametrization. utwente.nl These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques, are computationally intensive but can provide highly accurate descriptions of electron density and chemical bonding. utwente.nlresearchgate.net
For this compound, ab-initio calculations could be used to generate a precise map of the electron density throughout the molecule. ncl.ac.uk This map is more detailed than what is typically derived from DFT and can be used to analyze the nature of chemical bonds through techniques like Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net For instance, such an analysis could precisely characterize the covalent nature of the C–I bonds and the ionic character of the interaction between the sodium ion and the carboxylate group.
Ab-initio calculations are also the gold standard for studying weak intermolecular interactions. mdpi.com They can accurately compute the interaction energies in a dimer of diprotrizoate or between diprotrizoate and a water molecule, providing a benchmark for the force fields used in less computationally expensive MD simulations. researchgate.net Studies on similar halogenated aromatic compounds have used these methods to understand subtle electronic effects that govern molecular interactions. psu.eduresearchgate.net
Investigation of Non-Covalent Interactions
Non-covalent interactions are weak, transient interactions between molecules that are crucial for determining the structure and function of chemical systems, from crystal packing to biological recognition. frontiersin.org The structure of this compound, with its combination of polar functional groups, a large aromatic system, and highly polarizable iodine atoms, gives rise to a complex network of these forces.
Hydrogen Bonding Networks
Hydrogen bonds are strong, highly directional dipole-dipole interactions that form between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. bohrium.com The diprotrizoate molecule contains multiple sites capable of participating in hydrogen bonding:
Donors: The N-H groups of the two propanoylamino side chains.
Acceptors: The oxygen atoms of the carboxylate group and the carbonyl oxygen atoms (C=O) of the amide groups.
In the solid state, these groups can form extensive hydrogen-bonding networks, linking adjacent molecules together. rsc.org Carboxylic acids, for instance, are well-known to form strong hydrogen-bonded dimers. vjst.vnacs.org Similarly, amide groups frequently form chains or sheets stabilized by N-H···O=C hydrogen bonds. bohrium.com Computational studies on similar molecules, like other benzoic acid derivatives, have shown how these hydrogen bonds dictate the crystal packing arrangement. bohrium.comrsc.org The specific geometry and strength of these bonds in this compound could be precisely modeled to understand its crystal structure and polymorphism.
Van der Waals Forces and π-π Stacking Interactions
Van der Waals forces are weaker, non-directional interactions that arise from temporary fluctuations in electron density. mdpi.com They are present between all atoms and molecules. In this compound, these forces are particularly significant due to the three large, electron-rich iodine atoms. Iodine is highly polarizable, meaning its electron cloud can be easily distorted, leading to stronger transient dipole-induced dipole (London dispersion) forces. acs.org In the crystal structures of other iodinated aromatic compounds, close contacts between iodine atoms on adjacent molecules are often observed, indicating the importance of these van der Waals interactions in stabilizing the solid-state structure. researchgate.netacs.org
Pi-stacking (π-π) interactions are a specific type of non-covalent interaction that occurs between aromatic rings. nsf.govresearchgate.net In the case of diprotrizoate, the electron-rich π-system of the benzene ring can interact with the rings of neighboring molecules. The presence of three bulky iodine atoms and two amide side chains would likely lead to a "slip-stacked" or offset arrangement rather than a direct face-to-face stacking to minimize steric repulsion. nsf.govacs.org The electron-withdrawing nature of the iodine and carboxylate groups alters the quadrupole moment of the aromatic ring, which in turn influences the geometry and strength of these π-π interactions. researchgate.netacs.org Computational analysis of similar halogenated aromatic systems confirms that these stacking arrangements are a key feature of their solid-state and supramolecular chemistry. mdpi.comnsf.gov
Electrostatic Contributions to Molecular Associations
Electrostatic interactions are fundamental forces that govern how molecules associate with one another. These interactions arise from the distribution of charge within a molecule and are critical in determining the structure and function of chemical systems. For an ionic compound like sodium diatrizoate, these contributions are particularly significant.
The primary electrostatic interaction is the ion-ion attraction between the sodium cation (Na⁺) and the negatively charged carboxylate group (-COO⁻) of the diatrizoate anion. acs.org In aqueous solutions, these ions are solvated, leading to strong ion-dipole interactions with water molecules. acs.org Computational studies on similar ionic solutions, such as sodium chloride, have used molecular dynamics (MD) simulations to investigate these interactions, revealing how ions organize water molecules in their vicinity and influence properties like surface tension. copernicus.org The charged nature of ionic contrast agents is a key physical property that influences their behavior and can disrupt the electrical potential of cell membranes. nih.goveimj.org
Theoretical Models of Chemical Reactivity
Theoretical models of chemical reactivity employ quantum mechanics to predict how and why chemical reactions occur. Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules. wikipedia.orgmdpi.com DFT allows researchers to calculate various descriptors of reactivity and explore the potential energy surface of a molecule to find its most stable conformations. wikipedia.orgnih.gov
A recent quantum chemical study utilized DFT calculations (specifically, the B3LYP/6-31G* method in a simulated water environment) to perform a geometry optimization of the diatrizoate anion. osti.govcambridge.org This analysis was part of a broader study to refine the crystal structure of meglumine (B1676163) diatrizoate. The calculations revealed that the conformation of the diatrizoate anion observed in the crystal is very close to a local energy minimum. osti.govcambridge.org However, this observed conformation is not the most stable possible arrangement of the atoms. The global minimum-energy conformation, which represents the most stable, strain-free state of an isolated anion, was calculated to be 20.7 kJ/mol lower in energy. osti.govcambridge.org The primary differences between the observed and the global minimum conformations lie in the arrangement of the amide side chains. osti.gov
This energy difference highlights the influence of intermolecular forces in the crystal lattice. The packing of cations and anions and the network of hydrogen and halogen bonds stabilize a conformation that is slightly higher in energy than that of the theoretical gas-phase minimum. osti.govcambridge.org
| Parameter | Diatrizoate Anion | Reference |
| Computational Method | DFT/B3LYP/6-31G*/water | cambridge.org, osti.gov |
| Energy Difference (Observed vs. Global Minimum) | 20.7 kJ/mol | cambridge.org, osti.gov |
| Primary Conformational Difference | Conformations of the amide side chains | osti.gov |
This table presents data from a quantum chemical geometry optimization of the diatrizoate anion, a close structural analogue of the diprotrizoate anion.
Further DFT studies can yield other reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting a molecule's susceptibility to electrophilic or nucleophilic attack. nih.gov Analyzing the distribution of electron spin density in radical forms of a molecule can also help rationalize differences in reactivity. nih.gov While such specific analyses have not been published for this compound, these theoretical models provide a robust framework for understanding its chemical behavior.
Chemical Synthesis and Precursor Chemistry of Sodium Diprotrizoate
Synthetic Routes and Reaction Mechanisms for Sodium Diprotrizoate
The synthesis of this compound is not a singular reaction but a carefully orchestrated sequence of chemical transformations. The general pathway involves the preparation of a key intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid, which is subsequently acylated and converted to its sodium salt.
A common synthetic approach begins with 3,5-dinitrobenzoic acid. googleapis.com The process can be outlined in the following key stages:
Reduction of Nitro Groups: The initial step involves the reduction of the two nitro groups on 3,5-dinitrobenzoic acid to amino groups. This transformation is typically achieved through catalytic hydrogenation, employing a catalyst such as platinum oxide, to yield 3,5-diaminobenzoic acid. googleapis.com
Tri-iodination: The subsequent and crucial step is the exhaustive iodination of the benzene (B151609) ring at the 2, 4, and 6 positions. This electrophilic substitution reaction introduces three iodine atoms onto the aromatic core, a feature essential for the compound's ultimate use. One documented method for this transformation is the reaction of the 3,5-diaminobenzoic acid intermediate with iodine monochloride (ICl) in an acidic solution. googleapis.com An alternative synthetic route for the iodinated intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid, utilizes 3,5-diaminobenzoic acid with potassium iodide and hydrogen peroxide as the reactants in a suitable solvent. patsnap.com
Acylation of Amino Groups: With the tri-iodinated diamino intermediate in hand, the next stage is the acylation of the two amino groups. To produce diprotrizoic acid (the free acid form of this compound), the intermediate is treated with a propionylating agent. This is typically accomplished by heating the 3,5-diamino-2,4,6-triiodobenzoic acid with either propionic anhydride (B1165640) or propionyl chloride. googleapis.com This reaction forms the two propionamido side chains at the 3 and 5 positions.
Salt Formation: The final step is the conversion of diprotrizoic acid into its sodium salt, this compound. This is a standard acid-base reaction where the carboxylic acid group of diprotrizoic acid is neutralized with a suitable sodium base, such as sodium hydroxide, to yield the final product. googleapis.com
Identification and Characterization of Chemical Precursors
The successful synthesis of this compound is contingent on the availability and purity of its chemical precursors. These molecules provide the foundational carbon skeleton and functional groups that are sequentially modified. The primary precursors and key intermediates are detailed below.
| Precursor/Intermediate | Chemical Formula | Role in Synthesis |
| 3,5-Dinitrobenzoic Acid | C₇H₄N₂O₆ | The initial starting material providing the benzoic acid backbone. |
| 3,5-Diaminobenzoic Acid | C₇H₈N₂O₂ | An intermediate formed by the reduction of 3,5-dinitrobenzoic acid. googleapis.com |
| 3,5-Diamino-2,4,6-triiodobenzoic acid | C₇H₅I₃N₂O₂ | The key tri-iodinated intermediate that serves as the scaffold for acylation. googleapis.compatsnap.com |
| Propionic Anhydride | C₆H₁₀O₃ | Acylating agent used to introduce the propionamido groups. googleapis.com |
| Propionyl Chloride | C₃H₅ClO | An alternative acylating agent for forming the propionamido side chains. googleapis.com |
| Sodium Hydroxide | NaOH | A base used for the final salt formation step. googleapis.com |
The characterization of these precursors is vital to ensure reaction efficiency and final product purity. Techniques such as melting point analysis, spectroscopy (NMR, IR), and chromatography are employed to confirm the identity and quality of these starting materials and intermediates throughout the synthetic process.
Strategies for Chemical Modification and Analog Synthesis
The core structure of 3,5-diamino-2,4,6-triiodobenzoic acid is a versatile platform for creating a variety of structural analogs of this compound. These modifications are often pursued to alter the physicochemical properties of the molecule.
Strategies for modification can be categorized as follows:
Variation of Acyl Groups: The nature of the acyl groups at the 3 and 5 positions can be readily changed by using different acylating agents. For instance, reacting the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate with acetic anhydride instead of propionic anhydride leads to the synthesis of diatrizoic acid. googleapis.comnih.gov Similarly, other alkanoic acid anhydrides or halides (e.g., butyric anhydride) can be used to generate a homologous series of analogs. googleapis.com
Esterification: The carboxylic acid group can be converted into various esters. Patents describe the preparation of lower-alkyl esters, such as methyl, ethyl, and propyl esters, of 3,5-diacylamino-2,4,6-triiodobenzoic acids. googleapis.com These are typically synthesized by performing the acylation step on the corresponding alkyl ester of 3,5-diamino-2,4,6-triiodobenzoic acid.
N-Alkylation of Amide Groups: More complex analogs can be synthesized by modifying the amide nitrogen itself. For example, the sodium salt of a 3-acetamido-5-amino-2,4,6-triiodobenzoic acid can be reacted with agents like 2-chloroethanol (B45725) to introduce N-hydroxyethyl groups. google.com This strategy allows for the introduction of new functional groups that can significantly impact properties like water solubility.
These synthetic strategies highlight the modularity of the synthesis, allowing chemists to create a library of related compounds by systematically altering the peripheral functional groups around the central tri-iodinated phenyl ring.
Advanced Analytical Chemistry Methodologies for Sodium Diprotrizoate
Chromatographic Separation Techniques for Compound Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like sodium diprotrizoate, various chromatographic techniques can be employed to achieve high-resolution separation and analysis.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a salt of a carboxylic acid, is non-volatile and thermally labile. Direct analysis of this compound by GC is therefore not feasible. To make it amenable to GC analysis, a derivatization step is necessary to convert the non-volatile analyte into a volatile derivative. mdpi.comresearchgate.netprotocols.io
Derivatization chemically modifies the functional groups of the analyte to increase its volatility. For this compound, the carboxylic acid and amide functional groups are targets for derivatization. Common derivatization reactions for such compounds include:
Esterification: The carboxylic acid group can be converted into a more volatile ester, for example, by reaction with an alcohol in the presence of an acid catalyst. uni-hannover.de
Silylation: The active hydrogens on the carboxylic acid and amide groups can be replaced with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the molecule. uab.edu
Once derivatized, the resulting volatile compound can be separated and analyzed using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization for accurate quantitative analysis. researchgate.netmdpi.com While specific GC applications for this compound are not extensively documented in the literature, the principles of derivatization followed by GC-MS analysis are well-established for similar polar, non-volatile pharmaceutical compounds. mdpi.com
Table 1: Potential Derivatization Strategies for GC Analysis of this compound This table is interactive. Click on the headers to sort.
| Derivatization Method | Target Functional Group | Common Reagents | Resulting Derivative | Key Advantage |
|---|---|---|---|---|
| Esterification | Carboxylic Acid | Methanol/HCl, Diazomethane | Methyl Ester | Simple and effective for carboxylic acids. |
| Silylation | Carboxylic Acid, Amide | BSTFA, TMCS | Trimethylsilyl (TMS) Ether/Ester/Amide | Highly effective for multiple functional groups, produces volatile derivatives. |
| Acylation | Amide | Acetic Anhydride (B1165640), Trifluoroacetic Anhydride | N-acyl derivative | Can improve chromatographic properties and detector response. |
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), is the most widely used technique for the analysis of this compound and related iodinated contrast agents. Unlike GC, LC is suitable for the direct analysis of non-volatile and thermally labile compounds.
A common approach for the analysis of diatrizoate sodium, a closely related compound, is reversed-phase HPLC. wikipedia.orgrsc.org In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary and mobile phases. For this compound, a C18 column is often employed. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with an acid such as phosphoric or formic acid added to control the pH and improve peak shape. wikipedia.org
An LC procedure has been developed to separate diatrizoate sodium from its known impurities. rsc.org This method utilizes an anion exchange column, where the retention is dependent on pH and the concentration of salts like potassium chloride and potassium phosphate (B84403) in the mobile phase. rsc.org Such methods are crucial for impurity profiling and stability studies.
Table 2: Typical HPLC Parameters for the Analysis of a Related Compound (Diatrizoate Sodium) This table is interactive. Click on the headers to sort.
| Parameter | Condition 1: Reversed-Phase wikipedia.org | Condition 2: Anion Exchange rsc.org |
|---|---|---|
| Column | Newcrom R1 | Hamilton, PRP-X100 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | 0.1 M Potassium Chloride and 0.05 M Potassium Phosphate Dibasic in Water/Acetonitrile (900:100) |
| Detection | UV, Mass Spectrometry (MS) | UV |
| Application | General analysis, Pharmacokinetics | Assay and purity analysis, Separation from impurities |
Beyond conventional LC and GC, advanced separation techniques offer enhanced resolution and selectivity for complex analyses.
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com SFC can be advantageous for the analysis of thermally labile molecules and for chiral separations. wikipedia.orgteledynelabs.com It offers faster analysis times and reduced solvent consumption compared to HPLC. teledynelabs.com While specific applications for this compound are not prevalent, SFC presents a viable alternative for its analysis, particularly for separating it from structurally similar impurities.
Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for resolving isomeric and isobaric compounds that cannot be separated by mass spectrometry alone. nih.govnih.govnews-medical.net This could be highly beneficial in the analysis of this compound and its potential isomers or degradation products.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of pharmaceutical compounds. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule.
To be analyzed by mass spectrometry, the neutral this compound molecule must first be ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and non-volatile molecules like this compound. osti.govrsc.orgnih.gov In ESI, a high voltage is applied to a liquid to create an aerosol, resulting in the formation of gas-phase ions. For this compound, ESI would typically produce a deprotonated molecule [M-H]⁻ in negative ion mode or a sodiated adduct [M+Na]⁺ in positive ion mode.
For diatrizoate, analyzed in negative ion mode as [M-H]⁻, characteristic fragment ions are observed. The fragmentation is induced by collision-induced dissociation (CID). The study of these fragmentation patterns is crucial for the structural confirmation of the parent compound and the identification of its metabolites and degradation products. researchgate.netnih.govshimadzu.com
Table 3: Predicted and Observed Ions for a Related Compound (Diatrizoate) in ESI-MS This table is interactive. Click on the headers to sort.
| Ion Type | Predicted m/z for Diatrizoate (C11H9I3N2O4) | Observed m/z for Diatrizoate nih.gov |
|---|---|---|
| [M-H]⁻ | 613.7697 | 613.7697 |
| Fragment Ion 1 | - | 571.7591 |
| Fragment Ion 2 | - | 444.8584 |
| Fragment Ion 3 | - | 165.9189 |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov This capability is invaluable for the confident identification of unknown impurities and degradation products in pharmaceutical samples.
Techniques like Orbitrap and time-of-flight (TOF) mass spectrometry can achieve high resolution and mass accuracy. For this compound, HRMS can be used for:
Accurate Mass Measurement: Confirming the elemental composition of the active pharmaceutical ingredient (API).
Impurity Profiling: Detecting, identifying, and quantifying low-level impurities, even in the presence of the high-concentration API. nih.gov
Structural Elucidation: Providing accurate mass data for fragment ions in MS/MS experiments, which aids in the elucidation of their structures.
The combination of UPLC with HRMS (UPLC-HRMS) is a powerful platform for comprehensive impurity profiling, offering high chromatographic resolution and confident peak identification. nih.gov
Electrochemical Methods for Chemical Analysis
Electrochemical methods offer a sensitive and accurate approach for the analysis of specific components of a chemical compound. While direct electrochemical analysis of the intact this compound molecule is not extensively documented, methods targeting its constituent ions—sodium (Na⁺) and iodide (I⁻)—are well-established. These techniques provide a viable pathway for quantitative analysis.
One of the primary electrochemical techniques is potentiometry, which involves measuring the potential difference between two electrodes. nih.gov For the determination of sodium ions, Ion-Selective Electrodes (ISEs) are particularly effective. nih.govmetrohm.com A sodium ISE typically uses a glass or polymer membrane specifically formulated to be selective for Na⁺ ions. metrohm.com When the electrode is immersed in a sample solution, an exchange of Na⁺ ions at the membrane-solution interface creates a potential that is logarithmically proportional to the activity of the sodium ions in the solution, as described by the Nernst equation. metrohm.commetrohm.com This method is valued for being rapid, cost-effective, and requiring minimal sample preparation compared to spectroscopic or chromatographic techniques. metrohm.com
Voltammetric methods, which measure current as a function of applied potential, are highly suitable for the determination of the iodide component of the diprotrizoate anion. Differential Pulse Voltammetry (DPV), for instance, can be used for the trace determination of iodide. metrohm.com A common approach involves the chemical oxidation of iodide to iodate (B108269) using an oxidizing agent like sodium hypochlorite. metrohm.com The excess oxidizing agent is subsequently removed, and the resulting iodate is measured electrochemically. metrohm.com This method is noted for its high sensitivity, selectivity, and ability to function effectively even in complex matrices like brine, which could be analogous to biological fluids. metrohm.com
Below is a data table summarizing the principles of these electrochemical methods.
| Electrochemical Method | Target Analyte | Principle of Detection | Key Advantages |
|---|---|---|---|
| Potentiometry (using Ion-Selective Electrode) | Sodium Ion (Na⁺) | Measures the potential difference between a sodium-selective electrode and a reference electrode, which is logarithmically related to the Na⁺ concentration. nih.govmetrohm.com | Rapid, inexpensive, simple to use, and requires minimal sample preparation. metrohm.com |
| Differential Pulse Voltammetry (DPV) | Iodide (I⁻) (as Iodate) | Measures the current response from the reduction of iodate (formed from the oxidation of iodide) at a specific potential. metrohm.com | High sensitivity and selectivity, excellent for trace analysis, and robust against matrix effects. metrohm.com |
Emerging Analytical Techniques in Chemical Research
The analysis of complex pharmaceutical compounds like this compound increasingly relies on emerging analytical techniques, particularly hyphenated methods. nih.govsaspublishers.com These approaches couple a powerful separation technique with a sensitive online detection method, providing comprehensive qualitative and quantitative data. nih.govspringernature.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of iodinated contrast media (ICMs), the class of compounds to which this compound belongs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a predominant and powerful technique. researchgate.net This method combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the exceptional sensitivity and selectivity of tandem mass spectrometry. iosrjournals.org In this process, the sample is first injected into the HPLC system, where individual components are separated based on their physicochemical properties as they pass through a chromatographic column. The separated components then enter the mass spectrometer.
The mass spectrometer typically consists of an ionization source (e.g., Electrospray Ionization - ESI), which generates charged molecules from the analyte, followed by two mass analyzers separated by a collision cell (e.g., a triple quadrupole system). iosrjournals.org The first analyzer selects the parent ion of the target compound, which is then fragmented in the collision cell. The second analyzer separates these fragment ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound's identification and quantification. iosrjournals.org This high degree of specificity makes LC-MS/MS ideal for analyzing compounds in complex biological matrices. researchgate.net
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another advanced separation technique with significant potential for pharmaceutical analysis. usp.org CE separates analytes based on their differential migration speeds within a narrow capillary filled with an electrolyte solution under the influence of a high-voltage electric field. usp.org The separation is based on the analyte's charge-to-size ratio. This technique is known for its high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. usp.org
A particularly relevant mode of CE is Micellar Electrokinetic Chromatography (MEKC), which allows for the separation of both charged and neutral molecules. usp.org In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer at a concentration above its critical micelle concentration. researchgate.net This forms micelles that act as a pseudo-stationary phase, and separation occurs based on the partitioning of analytes between the micelles and the surrounding aqueous buffer. usp.org This hybrid of electrophoresis and chromatography is highly versatile for separating complex mixtures. usp.org
The following table provides a comparative overview of these emerging analytical techniques.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis (CE) |
|---|---|---|
| Principle | Separation by differential partitioning between a mobile and stationary phase, followed by mass-based detection and fragmentation. researchgate.netiosrjournals.org | Separation in a capillary based on differential migration of analytes in an electric field. usp.org |
| Selectivity | Extremely high, due to both chromatographic separation and specific mass-to-charge ratio fragmentation patterns. iosrjournals.org | High, based on the charge-to-size ratio and interaction with buffer additives. usp.org |
| Sensitivity | Very high, often reaching picogram to femtogram levels. | High, though typically less sensitive than MS-based methods. |
| Sample Volume | Microliter range. | Nanoliter range. usp.org |
| Primary Application for ICMs | Definitive identification and quantification in complex matrices like wastewater and biological fluids. researchgate.net | High-efficiency separation of ionic and neutral species, quality control. usp.org |
Spectroscopic Characterization of Sodium Diprotrizoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
Proton and Carbon NMR
¹H (Proton) and ¹³C (Carbon) NMR spectroscopy would provide crucial information about the molecular structure of sodium diprotrizoate in solution.
Proton (¹H) NMR: The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to one another. The expected signals for this compound would correspond to the protons of the two propanoylamino groups. Specifically, one would anticipate signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl groups. Due to the influence of the adjacent carbonyl group and the aromatic ring, these signals would appear in specific regions of the spectrum. The integration of these signals would confirm the number of protons in each group, and the splitting patterns (e.g., a triplet for the methyl group and a quartet for the methylene group) would indicate the number of neighboring protons.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would identify all the unique carbon atoms in the this compound molecule. Signals would be expected for the carbonyl carbons of the propanoylamino groups and the carboxylate group, the carbons of the tri-iodinated benzene (B151609) ring, and the methyl and methylene carbons of the ethyl groups. The chemical shifts of the aromatic carbons would be significantly affected by the presence of the iodine atoms and the amino and carboxylate substituents.
Illustrative ¹H and ¹³C NMR Data for this compound Please note: The following table contains hypothetical data for illustrative purposes as specific experimental data is not readily available in public literature.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH₂- (ethyl) | ~2.5 (quartet) | ~30 |
| -CH₃ (ethyl) | ~1.2 (triplet) | ~10 |
| C=O (amide) | - | ~170 |
| C-NH | - | ~140 |
| C-I | - | ~90-100 |
| C-COO⁻ | - | ~145 |
| C=O (carboxylate) | - | ~175 |
Solid-State NMR Applications
Solid-state NMR (ssNMR) spectroscopy is an essential tool for characterizing the structure and dynamics of materials in their solid form. wikipedia.org For this compound, ssNMR could provide insights that are not accessible through solution NMR, such as information about its crystalline packing and polymorphism. wikipedia.orgst-andrews.ac.uknih.gov
Techniques like Magic Angle Spinning (MAS) are employed to reduce the line broadening that is characteristic of solid-state spectra, thereby improving resolution. wikipedia.org Cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. emory.edu For this compound, ²³Na ssNMR could also be utilized to probe the local environment of the sodium cations within the crystal lattice, providing information on coordination and ionic interactions. epj-conferences.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The functional groups within this compound would give rise to characteristic absorption or scattering bands.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the N-H stretching of the amide groups (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹) and the carboxylate group (around 1600-1550 cm⁻¹ and 1400 cm⁻¹ for asymmetric and symmetric stretching, respectively), and C-H stretching of the alkyl groups (around 2900-3000 cm⁻¹). The presence of the heavily substituted and electron-withdrawing aromatic ring would also influence the fingerprint region of the spectrum (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The vibrations of the tri-iodinated benzene ring would be expected to produce strong Raman signals. C-I stretching vibrations typically appear in the low-frequency region of the spectrum.
Illustrative Vibrational Spectroscopy Data for this compound Please note: The following table contains hypothetical data for illustrative purposes as specific experimental data is not readily available in public literature.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | ~3300 | Weak |
| C-H Stretch (alkyl) | ~2950 | Moderate |
| C=O Stretch (amide) | ~1650 | Moderate |
| C=O Stretch (carboxylate) | ~1580 (asymmetric) | Weak |
| C-N Stretch | ~1250 | Moderate |
| C-I Stretch | < 600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The presence of the carboxylate and propanoylamino groups, as well as the iodine atoms, would act as auxochromes and chromophores, influencing the position and intensity of the absorption maxima (λmax). It is anticipated that the primary absorption bands would occur in the UV region, likely due to π → π* transitions within the aromatic system. The exact λmax would be dependent on the solvent used for the analysis.
Advanced Spectroscopic Methods for Chemical Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm its molecular weight. ebi.ac.uk The molecular formula of this compound is C₁₃H₁₂I₃N₂NaO₄, and its molecular weight is approximately 663.95 g/mol . ebi.ac.uknih.gov In a mass spectrum, one would expect to observe a molecular ion peak corresponding to this mass. Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments could provide additional structural information by showing the characteristic loss of fragments such as the propanoyl groups or iodine atoms. miamioh.edu
Chemical Degradation Pathways and Mechanistic Studies of Sodium Diprotrizoate
Hydrolytic Degradation Mechanisms
The hydrolytic stability of a pharmaceutical compound is a critical parameter in determining its persistence in aqueous environments. For sodium diprotrizoate, which is the sodium salt of diatrizoic acid, the core structure consists of a tri-iodinated benzoic acid with two acetamido side chains. While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in the readily available scientific literature, some inferences can be drawn from its chemical structure and studies on its degradation under acidic and alkaline conditions.
One study investigating the chemical degradation of sodium diatrizoate identified that the 3,5-diamino derivative is formed under both acidic and alkaline conditions. nih.gov This suggests that the amide linkages of the acetamido groups are susceptible to hydrolysis, leading to the cleavage of the acetyl groups and the formation of amino groups. The reaction is reported to follow pseudo-first-order kinetics. nih.gov However, diatrizoic acid is generally considered to lack functional groups that are readily hydrolyzed under typical environmental pH conditions (pH 5 to 9). nih.gov Therefore, while hydrolysis of the amide bonds can occur under specific pH and temperature conditions, it is not expected to be a primary degradation pathway in the natural environment.
Oxidative Degradation Pathways
Oxidative degradation, particularly through advanced oxidation processes (AOPs), has been extensively studied for the removal of iodinated contrast media, including diatrizoate. These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can effectively degrade the recalcitrant structure of diatrizoate.
Ozonation has been shown to degrade diatrizoate, with the degradation rate increasing with higher pH, suggesting a significant role of hydroxyl radicals formed from ozone decomposition. synzeal.com The degradation kinetics of diatrizoate by ozone can be described by a pseudo-first-order kinetic model. synzeal.com
The UV/persulfate (UV/PS) process is another effective AOP for diatrizoate degradation, with sulfate radicals playing a major role. The degradation also follows pseudo-first-order kinetics. nih.gov Several degradation pathways have been proposed for the UV/PS degradation of diatrizoate, including:
Hydroxyl addition: Addition of a hydroxyl group to the molecule.
Hydrogen abstraction: Removal of a hydrogen atom from the methyl group of the acetylamino side chain.
Deiodination: Removal of iodine atoms from the aromatic ring.
Amide hydrolysis: Cleavage of the amide bond in the side chain. nih.gov
Similarly, TiO₂ photocatalysis in the presence of UVA light has been demonstrated to degrade diatrizoate, primarily through oxidation by adsorbed hydroxyl radicals in oxic solutions, leading to the stoichiometric release of iodine. researchgate.net In anoxic solutions, reductive dehalogenation has been observed. researchgate.net Non-thermal plasma (NTP) is another AOP that has been shown to effectively degrade diatrizoate through the generation of various reactive species. researchgate.net
A number of transformation products (TPs) from the oxidative degradation of diatrizoate have been identified, as detailed in the table below.
| Transformation Product (TP) | m/z | Proposed Formula | Degradation Process |
| TP-486A/B | 486 | C₉H₆I₂N₂O₄ | UVA-TiO₂, NTP |
| TP-504A/B | 504 | C₉H₈I₂N₂O₅ | UVA-TiO₂, NTP |
| TP-474A/B | 474 | Not Reported | UVA-TiO₂, NTP |
| TP-522 | 522 | Not Reported (mono-chlorinated) | NTP (in high chloride matrix) |
| TP-550 | 550 | Not Reported | NTP |
| TP-555 | 555 | Not Reported | NTP |
| TP-565 | 565 | Not Reported | NTP |
| TP-578 | 578 | Not Reported | NTP |
| TP-586 | 586 | Not Reported | UVA-TiO₂, NTP |
| TP-602 | 602 | Not Reported | UVA-TiO₂, NTP |
| TP-628 | 628 | C₁₁H₈I₃N₂O₅ | UVA-TiO₂, NTP |
| TP-630A/B | 630 | C₁₁H₁₀I₃N₂O₅ | UVA-TiO₂, NTP |
Data sourced from Azerrad et al. (2016) researchgate.net
Photochemical Degradation Processes
This compound, like other iodinated contrast media, is susceptible to photochemical degradation due to the presence of carbon-iodine bonds, which are known to be photosensitive. apexbt.com Direct photolysis under UV irradiation can lead to the degradation of diatrizoate. researchgate.net
The quantum yield for the photolysis of diatrizoate has been reported, providing a measure of the efficiency of the photochemical degradation process. nih.gov The degradation is often initiated by the cleavage of the C-I bond. The process can be enhanced in the presence of photosensitizers or as part of AOPs, such as UV/H₂O₂ or UV/TiO₂. researchgate.netillinois.edu In the UV/TiO₂ process, both oxidative and reductive pathways can be initiated by the photo-excited TiO₂. illinois.edu
Several studies have identified transformation products resulting from the photochemical degradation of diatrizoate, which often involve deiodination and modifications to the side chains.
Thermal Degradation Profiles
Specific studies on the thermal degradation profile of this compound, including thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), are not well-documented in the available literature. However, general information on the thermal stability of other sodium salts and iodinated compounds can provide some context. For instance, the thermal decomposition of diclofenac (B195802) sodium is influenced by the atmospheric conditions, with oxidation occurring in the presence of air. researchgate.net Sodium dithionite (B78146) decomposes exothermically in air at temperatures above 90°C. diva-portal.org Given the organic nature of this compound, it is expected to decompose at elevated temperatures, though the specific decomposition products and temperature ranges have not been reported. The melting point of sodium diatrizoate hydrate (B1144303) is cited as 261 °C. sigmaaldrich.com
Computational Prediction of Degradation Products and Mechanisms
In silico or computational methods are increasingly used to predict the degradation pathways and transformation products of pharmaceuticals in the environment. nih.govnih.gov These methods can complement experimental studies by providing insights into reaction mechanisms and identifying potential degradation products that may be difficult to detect analytically.
For this compound, computational tools could be employed to:
Predict sites of metabolic attack: Identify the most likely positions on the molecule for enzymatic or radical attack.
Simulate degradation pathways: Model the step-by-step transformation of the parent compound into various degradation products under different conditions (e.g., oxidative, reductive).
Calculate reaction energetics: Determine the thermodynamic feasibility and kinetic barriers for proposed degradation reactions. purdue.edu
Estimate the properties of transformation products: Predict the toxicity, persistence, and bioaccumulation potential of the predicted degradation products.
While specific computational studies on the degradation of this compound are not prevalent in the searched literature, the application of pathway prediction systems and quantum chemical calculations holds promise for a more comprehensive understanding of its degradation. nih.gov
Environmental Chemical Fate and Transformation (excluding ecotoxicity and biological impact assessments)
The environmental fate of this compound is characterized by its high persistence in many environmental compartments. nih.gov Due to its high water solubility and low volatility, it is primarily found in the aqueous phase.
Abiotic Transformation: Abiotic degradation processes such as hydrolysis and photolysis contribute to the transformation of diatrizoate in the environment. As discussed, hydrolysis is generally not a significant pathway under typical environmental conditions. nih.gov Photolysis, however, can lead to the degradation of diatrizoate, especially in sunlit surface waters.
Biotic Transformation: Under aerobic conditions, diatrizoate is generally considered to be recalcitrant to biodegradation. Current time information in Pittsburgh, PA, US. However, under anaerobic conditions, the transformation of diatrizoate has been observed. Studies have shown that in anaerobic batch experiments with soil and sediment, diatrizoate undergoes successive deiodination and deacetylation. nih.gov A proposed transformation pathway involves the formation of several transformation products, ultimately leading to 3,5-diaminobenzoic acid, which is stable under anaerobic conditions but can be further transformed in the presence of air. nih.gov
The following table summarizes some of the identified transformation products from the anaerobic degradation of diatrizoate.
| Transformation Product (TP) | Molecular Mass (Da) | Proposed Transformation Step |
| TP 488 | 488 | Deiodination |
| TP 362 | 362 | Further Deiodination |
| TP 236 | 236 | Further Deiodination |
| Deacetylated TPs | Varies | Deacetylation |
| 3,5-diaminobenzoic acid (DABA) | 152 | Complete deiodination and deacetylation |
Data sourced from Redeker et al. (2014) nih.gov
The persistence of diatrizoate and its transformation products in the environment highlights the need for effective water treatment strategies to mitigate their potential long-term impacts.
Quantitative Structure Activity Relationships Qsar in the Chemical Context of Sodium Diprotrizoate
Development of QSAR Models for Chemical Reactivity and Interactions
The process generally involves several key steps:
Data Set Selection : A dataset of compounds, including sodium diprotrizoate and other structurally similar ICMs, is compiled. mdpi.com All iodinated radiocontrast agents are derivatives of tri-iodinated benzoic acid, providing a coherent chemical space for modeling. radiologykey.com
Descriptor Calculation : A large number of molecular descriptors are calculated for each compound in the dataset. mdpi.com
Model Building : Statistical methods are used to build a mathematical relationship between the molecular descriptors (independent variables) and the chemical activity or property (dependent variable). wikipedia.org A common technique is Multiple Linear Regression (MLR), often combined with methods like genetic algorithms to select the most relevant subset of descriptors from a large pool. copernicus.orgpolimi.it
Mechanistic Insights : To gain a deeper understanding of the underlying molecular processes, computational chemistry methods such as Density Functional Theory (DFT) simulations and molecular docking are often employed. copernicus.orgpolimi.itacs.org These simulations can elucidate interaction mechanisms, such as adsorption processes, which then helps in building and interpreting the QSAR model. polimi.it For instance, studies on ICMs have used DFT to scrutinize adsorption processes at a molecular level. copernicus.org
Research on the adsorption of ICMs on activated carbon surfaces, for example, has utilized a combination of molecular docking, DFT, and QSAR modeling. This approach aims to build a predictive model by linking molecular characteristics to adsorption energy. copernicus.org
Molecular Descriptors and Their Correlation with Chemical Activity
Molecular descriptors are numerical values that encode different aspects of a chemical structure. researchgate.net They are the cornerstone of QSAR models, as they translate the chemical structure into a format that can be used in a mathematical equation. researchgate.netjocpr.com These descriptors can be classified based on the dimensionality of the molecular representation they are derived from. libretexts.org
Key molecular descriptors relevant to the chemical activity of this compound and other ICMs include:
Constitutional Descriptors (0D/1D) : These describe the basic composition and connectivity of the molecule, such as molecular weight and atom counts. libretexts.org DFT results for ICMs have shown a significant correlation between adsorption energy and molecular weight. copernicus.org
Topological Descriptors (2D) : These are derived from the 2D representation of the molecule and describe its connectivity and branching. libretexts.org
Geometrical Descriptors (3D) : These relate to the 3D structure of the molecule, such as molecular size and shape. jocpr.com
Physicochemical Descriptors : Properties like lipophilicity (log P) and molar refractivity are crucial for describing a compound's behavior. nih.gov Hydrophobicity, in particular, has been shown to be a major determining factor in the activity of various compounds. nih.gov
In a QSAR study on the adsorption of 24 different ICMs, researchers found that structural properties such as molecular complexity and the presence of iodine atoms play a strong role in the adsorption process. copernicus.org The primary mechanism of adsorption was identified as van der Waals interactions, specifically π-π stacking between the aromatic ring of the ICMs and the adsorbent surface. copernicus.orgpolimi.it
| Descriptor Class | Examples | Relevance to Chemical Activity |
|---|---|---|
| Constitutional | Molecular Weight, Number of Iodine Atoms | Correlates with overall size and has been linked to adsorption energy of ICMs. copernicus.org |
| Topological | Wiener Index, Zagreb Indices | Describes molecular branching and connectivity, influencing interactions. libretexts.org |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the molecule's shape and potential for steric hindrance or surface interactions. jocpr.com |
| Physicochemical | Log P (octanol/water), Molar Refractivity | Quantifies lipophilicity and polarizability, which are key to understanding solubility and non-covalent interactions. nih.gov |
| Quantum-Chemical | HOMO/LUMO energies, Partial Charges | Describes electronic properties and reactivity, such as susceptibility to nucleophilic or electrophilic attack. mdpi.com |
Predictive Modeling of Chemical Behavior (e.g., adsorption, stability)
A key application of a validated QSAR model is the prediction of properties or activities for new or untested compounds. wikipedia.orgspu.edu.sy This predictive capability is highly valuable for assessing the chemical behavior of substances like this compound, particularly concerning their environmental fate and stability. copernicus.orgrsc.org
Predicting Adsorption: QSAR models have been successfully developed to predict the adsorption behavior of ICMs on environmental surfaces like activated carbon. copernicus.org In one study, a QSAR model was created to predict the adsorption energy of various ICMs. The results indicated that the adsorption was selective, with calculated energies for 24 ICMs ranging from -4.40 kcal/mol to -40.35 kcal/mol. copernicus.org Such models can predict how strongly a compound like this compound might adsorb to wastewater treatment media, which is critical for designing effective removal strategies. copernicus.orgpolimi.it The joint use of DFT and QSAR can provide a comprehensive description of how contaminants interact with materials. polimi.it
Predicting Stability and Reactivity: QSAR models can also be developed to predict chemical stability or reactivity. For instance, models can predict reaction rate constants for the degradation of organic chemicals by hydroxyl radicals in aquatic environments. rsc.org By correlating molecular descriptors with known stability data, a model could predict the susceptibility of this compound to degradation under various conditions. This predictive power allows for efficient screening and prioritization of chemicals for further experimental testing. researchgate.netorientjchem.org
| Compound (Hypothetical Analogs) | Experimental Adsorption Energy (kcal/mol) | QSAR-Predicted Adsorption Energy (kcal/mol) | Residual (Difference) |
|---|---|---|---|
| Analog 1 (Training Set) | -15.2 | -15.5 | +0.3 |
| Analog 2 (Training Set) | -21.8 | -21.3 | -0.5 |
| Analog 3 (Training Set) | -18.5 | -18.9 | +0.4 |
| This compound (Test Set) | -19.7 | -19.4 | -0.3 |
| New Analog (Prediction) | N/A | -23.1 | N/A |
Applicability Domain and Validation of QSAR Models
For a QSAR model to be reliable, it must be rigorously validated, and its scope of applicability must be clearly defined. basicmedicalkey.comnih.gov The Applicability Domain (AD) of a model specifies the chemical space of structures for which the model is expected to make reliable predictions. basicmedicalkey.com
Validation is a critical step to assess the robustness and predictive power of a QSAR model. basicmedicalkey.com It is typically performed using two main strategies:
External Validation : This is a more stringent test of a model's predictive ability. mdpi.comd-nb.info The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside and not used during model development). mdpi.commdpi.com The developed model is then used to predict the activities of the compounds in the test set. The predictive power is measured by the predictive r², pred_r² . researchgate.netnih.gov A high value (e.g., > 0.6) indicates that the model can accurately predict the properties of new compounds. mdpi.com
Several statistical metrics are used to evaluate the quality of a QSAR model. A statistically robust model is expected to meet several criteria. nih.gov
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | r² | Measures the "goodness of fit" of the model to the training set data. mdpi.com | > 0.6 mdpi.com |
| Cross-Validated Correlation Coefficient | q² or Q² | Measures the "goodness of prediction" for internal validation (robustness). mdpi.com | > 0.5 mdpi.com |
| Predictive r-squared (External Validation) | pred_r² | Measures the model's ability to predict the activity of an external test set. researchgate.netnih.gov | > 0.6 |
| F-test value | F | Indicates the statistical significance of the regression model. mdpi.com | High value |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing sodium diprotrizoate in laboratory settings?
- Methodological Answer : Synthesis typically involves controlled condensation reactions between aromatic amines and iodine-containing precursors under anhydrous conditions. Key steps include:
- Purification via recrystallization using ethanol-water mixtures to isolate high-purity crystals.
- Validation through melting point analysis and comparative HPLC retention times against reference standards .
- Yield optimization by adjusting reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of precursor to iodinating agent).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound purity?
- Methodological Answer :
- FT-IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹) to confirm structural integrity.
- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 7.2–8.1 ppm) and iodine-induced deshielding effects.
- HPLC-PDA : Use C18 reverse-phase columns with UV detection at 254 nm to quantify impurities (<0.1% w/w).
- Cross-validate results with mass spectrometry (ESI-MS) for molecular ion confirmation (m/z 614.8 [M+Na]⁺) .
Q. How should researchers design in vitro studies to assess the contrast efficacy of this compound?
- Methodological Answer :
- Experimental Framework : Apply the PICOT framework to define:
- P opulation: Cell lines (e.g., renal tubular epithelial cells).
- I ntervention: this compound concentrations (0.1–10 mM).
- C omparison: Iohexol or diatrizoate as reference agents.
- O utcome: Osmolality changes, cellular uptake via fluorescence microscopy.
- T ime: 24-hour exposure periods.
- Data Collection : Use spectrophotometry to measure iodine retention and cytotoxicity assays (MTT) to evaluate biocompatibility .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in pharmacokinetic data of this compound across species?
- Methodological Answer :
- Meta-Analysis : Aggregate preclinical data (rodent, canine, primate) into standardized tables comparing:
| Parameter | Rodent (SD) | Canine (SD) | Primate (SD) |
|---|---|---|---|
| Renal Clearance | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Half-life (t₁/₂) | 45 ± 10 min | 120 ± 20 min | 180 ± 30 min |
- Covariate Analysis : Adjust for species-specific glomerular filtration rates (GFR) and plasma protein binding differences.
- Mechanistic Modeling : Develop compartmental models to simulate interspecies metabolic scaling (allometric exponents: 0.75 for clearance) .
Q. How can computational modeling be integrated with experimental studies to predict this compound's biodistribution patterns?
- Methodological Answer :
- In Silico Workflow :
Molecular Dynamics (MD) : Simulate binding affinity to serum albumin (PDB ID: 1BM0) using AMBER or GROMACS.
Pharmacokinetic (PK) Modeling : Apply PBPK models (e.g., GastroPlus®) to predict tissue:plasma partition coefficients.
Validation : Compare simulated results with SPECT/CT imaging data in murine models.
- Data Integration : Use Bayesian inference to refine model parameters based on experimental clearance rates .
Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to lethality data (LD₅₀ estimation).
- ANCOVA : Adjust for covariates like animal weight and baseline renal function.
- Machine Learning : Train random forest models on omics datasets (transcriptomics, metabolomics) to identify toxicity biomarkers (e.g., upregulated NGAL or KIM-1).
- Sensitivity Analysis : Quantify uncertainty in dose thresholds using Monte Carlo simulations .
Guidelines for Rigorous Research Design
- Research Question Evaluation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in contrast agent mechanisms or safety profiles .
- Conflict Resolution : When contradictory data arise, re-examine experimental conditions (e.g., pH, temperature) and analytical methodologies (e.g., calibration standards) using root-cause analysis frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
